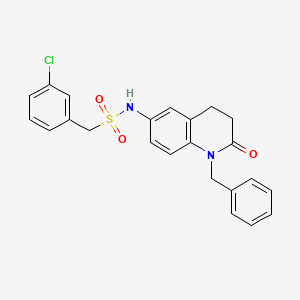
6-ブロモ-2-(1H-イミダゾール-1-イル)-4-フェニルキナゾリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline is a heterocyclic compound that features a quinazoline core substituted with a bromine atom at the 6-position, an imidazole ring at the 2-position, and a phenyl group at the 4-position
科学的研究の応用
6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Biology: It serves as a probe to study protein-ligand interactions and the structural biology of target proteins.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . The specific interactions and changes resulting from this compound would depend on the particular target and biological context.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .
Pharmacokinetics
Imidazole is known to be a highly soluble compound , which suggests that its derivatives, including this compound, may also have good solubility. This could potentially impact the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.
Imidazole Substitution: The imidazole ring can be introduced via a nucleophilic substitution reaction using 1H-imidazole and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Phenyl Substitution: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the quinazoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, in the presence of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the quinazoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-(1H-imidazol-1-yl)-4-phenylquinazoline: Lacks the bromine atom at the 6-position.
6-chloro-2-(1H-imidazol-1-yl)-4-phenylquinazoline: Contains a chlorine atom instead of a bromine atom at the 6-position.
6-bromo-2-(1H-imidazol-1-yl)-4-methylquinazoline: Contains a methyl group instead of a phenyl group at the 4-position.
Uniqueness
6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline is unique due to the presence of the bromine atom at the 6-position, which can influence its electronic properties and reactivity. This substitution pattern can enhance its binding affinity to specific molecular targets and improve its pharmacological profile compared to similar compounds.
特性
IUPAC Name |
6-bromo-2-imidazol-1-yl-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4/c18-13-6-7-15-14(10-13)16(12-4-2-1-3-5-12)21-17(20-15)22-9-8-19-11-22/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWOJXJUKZFJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE](/img/structure/B2463262.png)
![3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2463263.png)



![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)
![1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2463272.png)
![1-(3-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2463273.png)

![4-cyano-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2463277.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2463281.png)


![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)
